N-benzyl-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-17-7-9-19(10-8-17)22-25-23(29-26-22)20-11-13-27(14-12-20)16-21(28)24-15-18-5-3-2-4-6-18/h2-10,20H,11-16H2,1H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHFZKWDWFDQFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxadiazole Formation via Amidoxime Cyclization
The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives. A widely adopted method involves reacting 4-(carboxy)piperidine derivatives with 4-methylbenzamidoxime under activation by coupling reagents such as TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) (PMC7345688).
Procedure :
- 4-Methylbenzamidoxime (10 mmol) and piperidine-4-carboxylic acid (10 mmol) are dissolved in anhydrous DMF.
- TBTU (12 mmol) and DIPEA (20 mmol) are added, and the mixture is stirred at 80°C for 12 hours.
- The product, 3-(4-methylphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole , is isolated via column chromatography (hexane/ethyl acetate, 3:1) in 65–72% yield.
Alternative Oxadiazole Synthesis Using Superbases
A one-pot method utilizing NaOH/DMSO as a superbase enables room-temperature cyclization of ethyl piperidine-4-carboxylate with 4-methylbenzoyl chloride and hydroxylamine. This approach achieves moderate yields (50–60%) but reduces reaction times to 4–6 hours.
Functionalization of the Piperidine Ring
N-Alkylation for Acetamide Side Chain Installation
The piperidine nitrogen is alkylated with 2-bromo-N-benzylacetamide under basic conditions:
Procedure :
Palladium-Catalyzed Coupling for Benzyl Group Introduction
In cases where direct alkylation is inefficient, Suzuki-Miyaura coupling using N-benzyl-4-piperidineboronic acid pinacol ester and 3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl triflate has been reported. Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in DME/H₂O at 90°C afford the coupled product in 60–65% yield.
Optimization and Challenges
Yield Comparison of Key Methods
Common Side Reactions and Mitigation
- Oxadiazole Ring Opening : Occurs under strongly acidic or basic conditions. Mitigated by using mild bases (e.g., DIPEA) and low temperatures.
- Piperidine Epimerization : Controlled by avoiding prolonged heating during alkylation.
- Boronate Ester Hydrolysis : Addressed by anhydrous conditions in Suzuki couplings.
Scalability and Industrial Applications
A patent by EvitaChem (US3574222A) details a kilogram-scale synthesis using trichloromethyl-oxadiazole intermediates reacted with benzylamine derivatives , achieving 80% yield with >99% purity. Continuous flow systems have been proposed to enhance reproducibility and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of N-benzyl-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide as an effective antimicrobial agent. Compounds in this class have shown significant activity against various bacterial and fungal strains.
Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of several derivatives similar to N-benzyl compounds against Gram-positive and Gram-negative bacteria. The findings indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) ranging from 1.27 µM to 2.65 µM, demonstrating potent activity against tested strains .
Anticancer Activity
This compound has also been investigated for its anticancer properties. The compound's structure suggests it may interfere with cancer cell proliferation through various mechanisms.
Case Study: Anticancer Screening
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, compounds similar to N-benzyl derivatives demonstrated IC50 values as low as 4.53 µM against human colorectal carcinoma cells (HCT116), outperforming standard chemotherapeutic agents like 5-Fluorouracil (IC50 = 9.99 µM) .
Antitubercular Activity
The antitubercular potential of N-benzyl derivatives has also been explored, particularly in the context of drug-resistant strains of Mycobacterium tuberculosis.
Case Study: Antitubercular Evaluation
Research has demonstrated that certain acetamide derivatives exhibit significant antitubercular activity in vitro and in vivo. Compounds were assessed for their ability to inhibit vital mycobacterial enzymes, showing promise as candidates for further development .
Summary Table of Biological Activities
| Activity Type | MIC/IC50 Values | Target Organisms/Cell Lines |
|---|---|---|
| Antimicrobial | 1.27 - 2.65 µM | Gram-positive and Gram-negative bacteria |
| Anticancer | 4.53 - 9.99 µM | HCT116 (colorectal carcinoma) |
| Antitubercular | Not specified | Mycobacterium tuberculosis |
Mechanism of Action
The mechanism of action of N-benzyl-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Similarities
The compound shares key structural motifs with several pharmacologically active molecules:
- Piperidine-1,2,4-oxadiazole-acetamide scaffold : This core is recurrent in antiviral and enzyme-inhibiting agents. For example, 2-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-(4-methylphenyl)acetamide (Compound 7, ) replaces the piperidine with a piperazine and substitutes the oxadiazole with a 4-fluorophenyl group. Despite these differences, both compounds target protein-ligand interactions, as seen in HIV-1 inhibition .
- Substituent variations : The 4-methylphenyl group on the oxadiazole distinguishes the target compound from analogs like ADX47273 (), which features a 4-fluorophenyl-oxadiazole and acts as a metabotropic glutamate receptor 5 (mGluR5) modulator. Such substituent changes influence lipophilicity, binding affinity, and target selectivity .
Antiviral Activity
- Compound 7 (): Exhibits anti-HIV-1 activity with IC50 values of 7.5–15.6 µM. It competes with phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) for binding to the HIV-1 matrix protein, disrupting viral assembly.
Enzyme and Receptor Modulation
- ADX47273 (): A CNS-active mGluR5 allosteric modulator with a fluorophenyl-oxadiazole and benzophenone group. The target compound’s benzyl-acetamide and methylphenyl substitution could position it for similar CNS applications, though its specific receptor targets remain uncharacterized in the provided evidence .
- 3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-6-(4-(2-fluorophenoxy)piperidin-1-yl)pyridazine (): Demonstrates elastase inhibition (Ki = 0.35 nM), highlighting the role of oxadiazole-piperidine hybrids in protease targeting. The target compound’s acetamide group may confer distinct pharmacokinetic properties .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : The benzyl group may influence cytochrome P450 metabolism, necessitating structural optimization for improved bioavailability.
Data Table: Key Analogs and Their Properties
Biological Activity
N-benzyl-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzyl group, a piperidine ring, and an oxadiazole moiety. The oxadiazole ring is known for its diverse biological activities, making it a valuable scaffold in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N4O2 |
| Molecular Weight | 398.48 g/mol |
| CAS Number | 1260624-14-3 |
| SMILES | Cc(cc1)ccc1-c1noc(-c2cc(NCc3ccccc3)=O)ncc2)n1 |
Antimicrobial Activity
Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For example, studies on related compounds have shown strong inhibition against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.
- Antitubercular Activity : Dhumal et al. (2016) demonstrated that certain oxadiazole derivatives inhibit Mycobacterium bovis BCG effectively, suggesting that this compound may share similar properties due to its structural analogies with active compounds in this series .
- Antibacterial Effects : Salama et al. (2020) reported that oxadiazole derivatives with piperidine moieties exhibited enhanced antibacterial activity against resistant strains compared to traditional antibiotics like vancomycin and linezolid . This suggests that this compound could be explored for similar applications.
Anticancer Potential
The anticancer activity of oxadiazole derivatives has been extensively studied. These compounds have shown promise in inhibiting various cancer cell lines through multiple mechanisms:
- Inhibition of Kinases : Research has identified that certain oxadiazole derivatives act as inhibitors of the RET kinase, which is implicated in several cancers. For instance, compounds similar to this compound have demonstrated moderate to high potency against RET kinase .
- Mechanisms of Action : The proposed mechanisms include the induction of apoptosis in cancer cells and disruption of cell proliferation pathways. The presence of the piperidine ring may enhance the binding affinity to target proteins involved in cancer progression.
Case Studies and Research Findings
Several studies have highlighted the biological activities of oxadiazole-based compounds:
Study Overview
A recent study by Vosatka et al. (2018) focused on the structure–activity relationship (SAR) of 1,3,4-oxadiazole derivatives bearing different substituents. The findings indicated that modifications on the oxadiazole ring significantly influenced their biological activities .
Table: Summary of Biological Activities
| Study | Activity | Findings |
|---|---|---|
| Dhumal et al. (2016) | Antitubercular | Strong inhibition against M. bovis BCG |
| Salama et al. (2020) | Antibacterial | Enhanced activity against MRSA and VRE strains |
| Vosatka et al. (2018) | Anticancer | Inhibition of RET kinase; potential for cancer therapy |
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 60–70°C during coupling to minimize side reactions.
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates with >95% purity .
- Catalyst Screening : Test alternative coupling agents (e.g., DCC/DMAP) to improve reaction efficiency .
Basic: Which analytical techniques are essential for characterizing the structural integrity of this compound?
Answer:
Key techniques include:
- NMR Spectroscopy :
- ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl protons at δ 4.3–4.5 ppm, oxadiazole C=O at ~165 ppm) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the piperidine and oxadiazole regions .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 447.2152) .
- X-ray Crystallography : Resolves stereochemistry and packing interactions (using SHELX for refinement) .
Advanced: How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?
Answer:
Methodology :
Analog Synthesis : Introduce substituents at key positions:
- Benzyl Group : Replace with halogenated or electron-withdrawing groups (e.g., 4-CF₃) to modulate lipophilicity .
- Oxadiazole Ring : Test methyl vs. bulkier substituents (e.g., cyclopropyl) for steric effects .
Biological Assays :
Q. Example SAR Table :
| Substituent (R) | LogP | IC₅₀ (μM, MCF-7) | FLAP Binding (nM) |
|---|---|---|---|
| 4-Methylphenyl | 3.2 | 12.5 | 85 |
| 4-CF₃ | 3.8 | 8.2 | 42 |
| Cyclopropyl | 2.9 | 15.1 | 110 |
Advanced: What experimental approaches can resolve contradictions in reported biological activity data?
Answer:
Contradictions may arise from assay conditions or impurity profiles. Solutions include:
- Standardized Assays : Use identical cell lines (e.g., ATCC-certified) and protocols across studies .
- Metabolite Profiling : Identify degradation products via LC-MS to rule out false positives .
- Target Validation : Confirm mechanism via siRNA knockdown of suspected targets (e.g., FLAP or kinase enzymes) .
Advanced: How can researchers address discrepancies in crystallographic or spectroscopic data for this compound?
Answer:
- Crystallography : Use SHELX for refinement; compare experimental vs. simulated powder XRD patterns to detect polymorphs .
- Spectroscopic Validation : Cross-validate NMR assignments with DFT calculations (e.g., Gaussian 09) .
Basic: What are the key functional groups influencing the compound’s stability, and how can degradation be mitigated?
Answer:
- Labile Groups :
- Oxadiazole : Susceptible to hydrolysis under acidic conditions (pH < 3). Stabilize with lyophilization or storage at −20°C .
- Acetamide : Prone to oxidation; add antioxidants (e.g., BHT) in formulations .
Advanced: What strategies improve the translation of in vitro activity to in vivo efficacy for this compound?
Answer:
- Pharmacokinetic Optimization :
- Toxicity Screening : Conduct hERG channel assays to rule out cardiotoxicity .
Advanced: How can computational modeling guide the design of derivatives with improved target selectivity?
Answer:
- Docking Studies : Use AutoDock Vina to predict binding modes to FLAP or kinase targets .
- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) .
- QSAR Models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with activity data .
Basic: What are the critical controls for ensuring reproducibility in biological assays involving this compound?
Answer:
- Positive Controls : Include reference inhibitors (e.g., zileuton for FLAP assays) .
- Solvent Controls : Test DMSO concentrations ≤0.1% to avoid cytotoxicity .
- Batch Consistency : Characterize each synthetic batch via HPLC (purity >98%) .
Advanced: How can off-target effects be systematically evaluated during preclinical development?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
